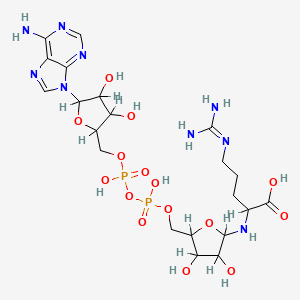

Arginine(ADP-ribose)

描述

属性

CAS 编号 |

71388-78-8 |

|---|---|

分子式 |

C21H35N9O15P2 |

分子量 |

715.5 g/mol |

IUPAC 名称 |

2-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H35N9O15P2/c22-16-11-17(27-6-26-16)30(7-28-11)19-15(34)13(32)10(44-19)5-42-47(39,40)45-46(37,38)41-4-9-12(31)14(33)18(43-9)29-8(20(35)36)2-1-3-25-21(23)24/h6-10,12-15,18-19,29,31-34H,1-5H2,(H,35,36)(H,37,38)(H,39,40)(H2,22,26,27)(H4,23,24,25) |

InChI 键 |

HTEUPDJINWRRQU-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)NC(CCCN=C(N)N)C(=O)O)O)O)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)NC(CCCN=C(N)N)C(=O)O)O)O)O)O)N |

同义词 |

ADP-ribose-Arg ADP-ribosylarginine arginine(ADP-ribose) |

产品来源 |

United States |

Enzymatic Biogenesis of Arginine Adp Ribose

Arginine ADP-ribosyltransferases (ARTs): Enzymes Catalyzing Formation

ADP-ribosylation is a reversible post-translational modification where an ADP-ribose unit is transferred from NAD⁺ to a target molecule, releasing nicotinamide (B372718) nih.govwikipedia.orgportlandpress.compnas.org. This modification can occur on various amino acid residues, including arginine, asparagine, cysteine, and others. The enzymes responsible for attaching ADP-ribose are ADP-ribosyltransferases (ARTs). Specifically, arginine-specific ARTs catalyze the transfer of ADP-ribose to arginine residues, altering the target protein's structure and function nih.govnih.govmdpi.com.

Classification and Phylogenetic Relationships of Arginine-Specific ARTs

The superfamily of ADP-ribosyltransferases (ARTs) is broadly classified into two major subclasses based on conserved amino acid motifs within their catalytic domains: ADP-ribosyltransferase diphtheria toxin-like (ARTDs) and ADP-ribosyltransferase cholera toxin-like (ARTCs) portlandpress.comd-nb.info. The ARTC subclass is particularly relevant to arginine-specific ADP-ribosylation, often characterized by an Arg-Ser-Glu (R-S-E) triad (B1167595) or variants thereof, such as the R-S-EXE motif nih.govnih.govd-nb.infopnas.org.

Phylogenetic analyses indicate that ARTs have origins in bacterial conflict systems and have been acquired through lateral gene transfer throughout eukaryotic evolution nih.govresearchgate.netnih.govresearchgate.net. Mammalian ARTs (mARTs) include members like ARTC1, ARTC2, ARTC3, ARTC4, and ARTC5. Among these, ARTC1, ARTC2, and ARTC5 have been identified as arginine-specific ARTs, capable of modifying proteins on arginine residues nih.govresearchgate.net. In contrast, ARTC3 and ARTC4 are generally considered enzymatically inactive, partly due to the absence of the characteristic catalytic motifs nih.govresearchgate.net. The evolutionary relationship between mammalian ARTs and bacterial ADP-ribosylating toxins highlights conserved structural folds and catalytic mechanisms nih.govresearchgate.netmdpi.com.

Catalytic Mechanisms of Arginine(ADP-ribose) Synthesis

The enzymatic synthesis of Arginine(ADP-ribose) involves a precise mechanism centered around the interaction between the ART enzyme, NAD⁺, and the arginine residue of the target protein.

The primary substrate for ADP-ribosylation is NAD⁺, which serves as the donor of the ADP-ribose moiety nih.govwikipedia.orgportlandpress.compnas.orgmdpi.comwikipedia.orgrsc.org. The catalytic process involves the cleavage of the N-glycosidic bond within NAD⁺, separating nicotinamide from the ADP-ribose portion wikipedia.orgportlandpress.compnas.orgnih.gov. Subsequently, the ADP-ribose is transferred to the target molecule. In the case of arginine-specific ARTs, the modification occurs at the guanidino group of arginine nih.govmdpi.com. This transfer reaction is stereospecific, utilizing β-NAD⁺ as the substrate and resulting in the formation of the α-anomer of ADP-ribosylated arginine pnas.orgmdpi.comnih.gov. Nicotinamide is released as a byproduct of this reaction wikipedia.orgportlandpress.compnas.orgwikipedia.org.

A hallmark of arginine-specific ARTs is the presence of conserved catalytic residue motifs within their active sites nih.govnih.govpnas.orgacs.org. The R-S-EXE motif, featuring two glutamate (B1630785) residues, is particularly characteristic of these enzymes nih.govnih.govpnas.orgacs.org. The first glutamate residue in the EXE sequence is believed to play a crucial role in deprotonating the arginine side chain of the substrate, thereby activating it for nucleophilic attack. The second glutamate residue may assist in stabilizing the intermediate formed during the reaction, possibly an oxocarbenium ion nih.gov. Additionally, conserved arginine and serine residues are important for binding NAD⁺ researchgate.networktribe.com.

Identification and Characterization of Specific Mammalian Arginine-ARTs

The mammalian ARTC family comprises several members, including ARTC1, ARTC2, ARTC3, ARTC4, and ARTC5 nih.govnih.govresearchgate.netoup.com. Of these, ARTC1, ARTC2 (specifically ARTC2.1 and ARTC2.2 in mice), and ARTC5 have been functionally characterized as arginine-specific mono-ADP-ribosyltransferases (mARTs) nih.govresearchgate.net. These enzymes are known to modify soluble and plasma-membrane-associated proteins on arginine residues, impacting cellular processes such as intercellular signaling and immune responses nih.gov. For instance, ARTC1 has been identified as an enzyme that modifies proteins within the endoplasmic reticulum oup.com.

Table 1: Classification of Mammalian Arginine-Specific ARTs

| Enzyme Family | Mammalian Subtype | Arginine Specificity | Key Catalytic Motif | Notes |

| ARTC | ARTC1 | Yes | R-S-EXE | Ecto-enzyme, ER localization observed for human ARTC1. |

| ARTC | ARTC2.1 (mouse) | Yes | R-S-EKE | Ecto-enzyme. |

| ARTC | ARTC2.2 (mouse) | Yes | R-S-EKE | Ecto-enzyme. |

| ARTC | ARTC5 | Yes | R-S-EXE | Secreted enzyme. |

| ARTC | ARTC3 | No | Lacks R-S-EXE | Considered enzymatically inactive. |

| ARTC | ARTC4 | No | Lacks R-S-EXE | Considered enzymatically inactive. |

Subcellular Localization of Arginine-ARTs: Extracellular and Intracellular

Arginine-specific ARTs exhibit diverse subcellular localizations. Some members of the ARTC family are characterized as ecto-enzymes, either tethered to the cell surface via glycosylphosphatidylinositol (GPI) anchors or secreted into the extracellular space nih.govresearchgate.net. For example, ARTC5 is described as a secreted enzyme, while others like ARTC1 are GPI-anchored researchgate.net. Furthermore, evidence suggests intracellular localization for some arginine-specific ARTs; for instance, human ARTC1 has been found within the endoplasmic reticulum (ER) oup.com. Studies have also identified membrane-bound, arginine-specific mono-ADP-ribosyltransferases (mADP-RTs) localized to the sarcolemma and T-tubules of skeletal muscle, with their catalytic activity oriented towards the cytoplasmic face nih.govcore.ac.uk. This distribution indicates that ADP-ribosylation can occur in various cellular compartments, including the extracellular space, plasma membrane, and intracellular organelles like the ER.

Table 2: Key Features of Arginine ADP-Ribosylation

| Feature | Description | Reference(s) |

| Enzyme Class | ADP-ribosyltransferases (ARTs), specifically Arginine-specific ARTs (e.g., ARTC family) | nih.govportlandpress.comnih.gov |

| Substrate (ADP-ribose donor) | Nicotinamide Adenine (B156593) Dinucleotide (NAD⁺) | nih.govwikipedia.orgportlandpress.compnas.org |

| Target Amino Acid | Arginine (specifically the guanidino group) | nih.govmdpi.com |

| Reaction Type | Transfer of ADP-ribose moiety from NAD⁺ to arginine, with release of nicotinamide. | wikipedia.orgportlandpress.compnas.org |

| Stereochemistry of Product | Formation of the α-anomer of ADP-ribosylated arginine from β-NAD⁺. | pnas.orgmdpi.com |

| Key Catalytic Motif | R-S-EXE (Arginine-Serine-Glutamate-Glutamate-Glutamate) or similar variations, essential for catalytic activity and arginine specificity. | nih.govnih.govpnas.orgacs.org |

| Resulting Modification | Arginine(ADP-ribose) | nih.gov |

| Enzyme Location | Extracellular, cell surface (GPI-anchored), intracellular (e.g., ER), cytoplasmic face of membranes. | nih.govresearchgate.netoup.comnih.govcore.ac.uk |

Bacterial ADP-ribosylating Toxins as Mechanistic Paradigms for Arginine-ARTs

Bacterial pathogens employ a diverse arsenal (B13267) of protein toxins to manipulate host cellular functions, with ADP-ribosylating toxins (bAREs or ADPRTs) representing a significant class. These toxins catalyze the covalent transfer of an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD⁺) to specific amino acid residues in host proteins, thereby altering their biological activity. A substantial number of these bacterial effectors specifically target arginine residues, forming Arginine(ADP-ribose) adducts. The extensive research into the mechanisms of these bacterial toxins has provided foundational insights and serves as a critical paradigm for understanding the broader field of Arginine-ADP-ribosyltransferases (Arginine-ARTs). mdpi.complos.orgpnas.orgnih.govwikipedia.orgnih.govtandfonline.commdpi.comnih.govresearchgate.net

Conserved Catalytic Mechanisms and Substrate Specificity

The enzymatic machinery and reaction pathways utilized by many bacterial ADP-ribosylating toxins that modify arginine residues share fundamental similarities with their mammalian counterparts.

Catalytic Mechanism: The ADP-ribosylation process typically proceeds via an SN1-like reaction mechanism. This involves the cleavage of the N-glycosidic bond within NAD⁺, generating an unstable oxocarbenium ion intermediate. This intermediate is stabilized by conserved acidic amino acid residues, most notably glutamate, located within the toxin's active site. Structural studies of toxins such as Clostridium perfringens iota-toxin (Ia) in complex with its substrate, actin, have experimentally confirmed this SN1 pathway and the role of specific residues in stabilizing the transition state. This fundamental catalytic mechanism is considered conserved across various ADP-ribosyltransferases, including mammalian Arginine-ARTs. mdpi.compnas.orgwikipedia.orgpnas.orgnih.govacs.org

Key Bacterial Toxins as Mechanistic Models

Several well-characterized bacterial toxins that target arginine residues have been instrumental in elucidating the principles of Arginine-ART activity.

Cholera Toxin (CT) and Escherichia coli Heat-Labile Enterotoxin (LT): These toxins are prime examples of bacterial toxins that modify arginine residues. They ADP-ribosylate specific arginine residues on the α-subunits of host G proteins (such as Gsα). This modification leads to the constitutive activation of adenylyl cyclase, disrupting cellular signaling pathways and causing distinct pathological effects. Comprehensive biochemical and structural analyses of CT and LT have been pivotal in defining the molecular basis of arginine modification in G proteins. mdpi.complos.orgnih.govnih.govpnas.orgacs.org

Clostridium perfringens Iota-toxin (Ia) and Clostridium botulinum C2 Toxin: These toxins are notable for their specificity towards actin. They ADP-ribosylate Arg177 of G-actin, a modification that sterically impedes actin polymerization. This disruption of the actin cytoskeleton leads to cellular disorganization and eventual cell death. The detailed elucidation of crystal structures of Ia in complex with actin and NAD⁺ analogs has provided atomic-level resolution of how the toxin recognizes actin and catalyzes the ADP-ribosylation of Arg177, offering a direct mechanistic blueprint for arginine modification. mdpi.compnas.orgnih.govmdpi.comnih.govpnas.orgnih.govmdpi.com

Other Actin-Targeting Toxins: Additional bacterial toxins, including Bacillus cereus VIP2 and Salmonella entericae SpvB, also target Arg177 of actin. The consistent targeting of this specific arginine residue across multiple bacterial toxins reinforces its significance and the conserved nature of the mechanisms employed by actin-specific bacterial ARTs. nih.govnih.govmdpi.com

Data Table: Key Bacterial Arginine-Specific ADP-Ribosylating Toxins

| Bacterial Toxin Source | Toxin Name | Primary Target Protein | Modified Arginine Residue | Functional Consequence |

| Vibrio cholerae | Cholera Toxin (CT) | G proteins (e.g., Gsα) | Arginine | Constitutive activation of adenylyl cyclase |

| Escherichia coli | Heat-Labile Enterotoxin (LT) | G proteins (e.g., Gsα) | Arginine | Constitutive activation of adenylyl cyclase |

| Clostridium perfringens | Iota-toxin (Ia) | Actin | Arg177 | Inhibition of actin polymerization |

| Clostridium botulinum | C2 Toxin | Actin | Arg177 | Inhibition of actin polymerization |

| Bacillus cereus | VIP2 | Actin | Arg177 | Inhibition of actin polymerization |

| Salmonella entericae | SpvB | Actin | Arginine | Inhibition of actin polymerization |

The comprehensive structural, biochemical, and mechanistic investigations into bacterial ADP-ribosylating toxins that target arginine residues have established a vital framework for understanding the enzymatic biogenesis and functional mechanisms of Arginine-ARTs. These bacterial effectors not only showcase the diversity of ADP-ribosylation processes but also provide fundamental insights into conserved catalytic machinery, substrate recognition principles, and reaction pathways that are directly transferable to the study of their mammalian counterparts.

Enzymatic Hydrolysis and Reversal of Arginine Adp Ribose

ADP-ribosylarginine Hydrolases (ARHs): Enzymes Catalyzing Removal

ADP-ribosylarginine hydrolases (ARHs) are the primary enzymes responsible for reversing arginine-specific ADP-ribosylation. cambridge.org They achieve this by cleaving the N-glycosidic bond between the ADP-ribose moiety and the guanidino group of the arginine residue, thereby restoring the protein to its unmodified state. nih.govnih.gov This "eraser" function is essential for terminating signaling events mediated by arginine ADP-ribosylation and maintaining cellular homeostasis. cambridge.orgnih.gov

In mammals, the ARH family consists of three members: ARH1, ARH2, and ARH3. nih.govwikipedia.org These proteins share significant amino acid sequence similarity but exhibit distinct substrate specificities. nih.gov

ARH1 , also known as [Protein ADP-ribosylarginine] hydrolase, is the principal and sole identified mammalian hydrolase that specifically targets the ADP-ribose-arginine linkage. nih.govwikipedia.org It demonstrates stereospecificity by exclusively cleaving the α-anomeric form of ADP-ribosyl-arginine, which is the product of the reaction catalyzed by arginine-specific ADP-ribosyltransferases (ARTs). mdpi.comnih.gov The β-anomer is not a substrate for ARH1. mdpi.com While its primary role is the removal of mono-ADP-ribose from arginine residues on proteins, ARH1 can also hydrolyze other substrates in vitro, such as α-NAD+, O-acetyl-ADP-ribose, and poly(ADP-ribose), although the physiological relevance of these activities is less clear. nih.govmdpi.com

ARH2 is predicted to be enzymatically inactive due to the absence of key amino acid residues required for catalysis. cambridge.orgwikipedia.org

ARH3 primarily hydrolyzes ADP-ribose linked to serine residues and also degrades poly(ADP-ribose) chains. nih.govwikipedia.org It does not act on ADP-ribosyl-arginine, highlighting the specific role of ARH1 in reversing this particular modification. researchgate.netbohrium.com

The substrate specificity of ARH1 is critical for its biological function, ensuring that only the modification of arginine is reversed, allowing for precise control of cellular signaling pathways. nih.gov

| Enzyme | Primary Substrate(s) | Key Characteristics |

| ARH1 | α-ADP-ribosyl-arginine | The only known mammalian hydrolase for ADP-ribosyl-arginine. nih.gov |

| ARH2 | None demonstrated | Considered enzymatically inactive. cambridge.orgwikipedia.org |

| ARH3 | ADP-ribosyl-serine, Poly(ADP-ribose) | Reverses serine ADP-ribosylation and degrades PAR chains. nih.govwikipedia.org |

The catalytic activity of ARH1 involves the hydrolysis of the N-glycosidic bond at the C1" position of the ADP-ribose moiety attached to the arginine's guanidinium (B1211019) group. nih.gov This reaction releases ADP-ribose and regenerates the unmodified arginine residue. mdpi.com The mechanism is stereospecific, targeting the α-anomer produced by ARTs. pnas.org While the precise catalytic mechanism for ARH1 is still under investigation, studies on homologous bacterial enzymes like DraG provide a model. pnas.orgresearchgate.net This model suggests that the reaction may involve the binding of the substrate, followed by a conformational change that facilitates the nucleophilic attack of a water molecule on the anomeric carbon of the ribose, leading to the cleavage of the glycosidic bond. pnas.org The activity of ARH1 is stimulated by Mg2+. mdpi.com

ARH1 is ubiquitously expressed in mammalian tissues and is predominantly a cytosolic protein. nih.gov This localization suggests that its primary targets are cytosolic or membrane-associated proteins that have been ADP-ribosylated. The regulation of ARH1 activity is crucial for controlling the levels of protein ADP-ribosylation and has been implicated in processes such as tumorigenesis. nih.govnih.gov For instance, a deficiency in ARH1 has been shown to increase cell proliferation and lead to tumor formation in mice, indicating a role for ARH1 as a tumor suppressor. nih.govnih.gov The regulation of ARH1 can also occur through interactions with other proteins and its recruitment to specific cellular compartments, such as the plasma membrane, in response to cellular signals or injury. nih.gov

Role of Macrodomains in Arginine(ADP-ribose) Turnover and Recognition

Macrodomains are evolutionarily conserved protein modules that recognize and bind to ADP-ribose and its derivatives, including poly(ADP-ribose) and mono(ADP-ribosylated) proteins. nih.govnih.gov A subset of these domains also possesses enzymatic activity, functioning as hydrolases that remove mono-ADP-ribose from specific amino acid residues. researchgate.net

Dynamic Interplay between Arginine-ARTs and ARHs in Reversible ADP-ribosylation Cycles

The reversible nature of arginine ADP-ribosylation is maintained through a dynamic cycle orchestrated by the opposing actions of arginine-specific ADP-ribosyltransferases (ARTs) and ADP-ribosylarginine hydrolases (ARHs), primarily ARTC1 and ARH1, respectively. nih.govmdpi.com ARTs act as "writers" of the modification, transferring ADP-ribose to arginine residues, while ARHs function as "erasers," removing it. nih.govnih.gov

This enzymatic cycle allows for the tight regulation of protein function in response to various stimuli. nih.gov For example, in the myocardium, membrane injury can trigger a cycle involving ARTC1 and ARH1 that regulates the ADP-ribosylation status of the membrane repair protein TRIM72. nih.govmdpi.com Similarly, the activity of the G protein α-subunit Gαs is modulated by this reversible modification. nih.gov This interplay ensures that the ADP-ribosylation signal is transient and can be rapidly terminated once it is no longer needed, allowing the cell to adapt to changing conditions. nih.gov The balance between ART and ARH activities is therefore critical for maintaining cellular homeostasis and proper signal transduction. nih.gov

Non Enzymatic Processing and Chemical Stability of Arginine Adp Ribose

Spontaneous Chemical Conversion to Ornithine and ADP-ribosyl-carbodiimide

Arginine(ADP-ribose) can undergo a spontaneous, non-enzymatic chemical transformation that results in the conversion of the modified arginine residue to ornithine. pnas.org This reaction proceeds through a nucleophilic attack by water on the guanidino carbon of the ADP-ribosylated arginine. nih.gov The process leads to the formation of ornithine within the peptide or protein sequence and the likely release of a compound similar to ADP-ribose-carbodiimide. nih.govresearchgate.net However, given the inherent instability of carbodiimides, it is considered unlikely that the ADP-ribose-carbodiimide molecule persists in a biological environment. mdpi.com

This conversion has been observed to occur under physiological conditions. For instance, the model compound ADP-ribosylarginine, as well as proteins containing this modification like ADP-ribosylated human neutrophil peptide-1 (HNP-1), show the formation of ornithine when incubated at 37°C. pnas.orgresearchgate.net This suggests that the primary amino acid sequence of the protein is not a requirement for the conversion to take place. researchgate.net The reaction has been documented to occur at both neutral and alkaline pH. pnas.orgresearchgate.net Evidence from bronchoalveolar lavage fluid of patients with idiopathic pulmonary fibrosis has shown the presence of ADP-ribosyl-HNP-ornithine, confirming that this non-enzymatic conversion occurs in vivo. pnas.org

| Parameter | Condition | Outcome | Source |

| Incubation Time | 24 hours | Formation of Ornithine | researchgate.net |

| Temperature | 37 °C | Formation of Ornithine | pnas.orgresearchgate.net |

| pH | 7.0 and 9.0 | Formation of Ornithine | pnas.orgresearchgate.net |

| Reactant | ADP-ribosylarginine | Generation of Ornithine | pnas.orgresearchgate.net |

Implications of Chemical Lability for Detection and Analysis

The chemical instability of the Arginine(ADP-ribose) modification presents significant challenges for its detection and analysis, particularly in the field of proteomics. researchgate.net

The analysis of ADP-ribosylation sites is complicated by the lability of the modification during storage and, notably, during mass spectrometry (MS) analysis. pnas.orgresearchgate.net The modification is known to be heat-labile, necessitating the optimization of sample preparation procedures to avoid degradation. researchgate.net If ADP-ribosylated arginine is non-enzymatically converted to ornithine, the quantity of the original modified protein may decrease over time, which could alter the interpretation of its role in signal transduction. pnas.org

During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), the fragmentation of the ADP-ribose moiety can lead to the conversion of the ADP-ribosylated arginine into an ornithine residue. frontiersin.org While this represents a technical challenge in preserving the original modification for analysis, it can also be leveraged as an analytical strategy. By detecting the mass shift corresponding to the arginine-to-ornithine conversion, researchers can identify the specific site of ADP-ribosylation. frontiersin.org To overcome the challenges of lability, especially for non-biased detection, methods have been developed that use neutral pH buffers during the enrichment and elution steps of phosphoproteomic techniques, which helps to preserve the base-labile bond. nih.govacs.org

| Challenge | Analytical Context | Mitigation Strategy / Consequence | Source |

| General Lability | Proteomic analysis, sample storage | Levels of ADP-ribosylated protein may deteriorate over time. | pnas.orgresearchgate.net |

| Heat Sensitivity | Sample preparation (e.g., SDS-PAGE) | Optimization of sample preparation is required to prevent degradation. | researchgate.net |

| Fragmentation | Mass Spectrometry (MS/MS, CID) | The ADP-ribose moiety fragments, converting the modified arginine to ornithine. | frontiersin.org |

| Site Identification | Mass Spectrometry (MS/MS) | The conversion to ornithine can be used as a diagnostic marker to pinpoint the exact site of modification. | frontiersin.org |

| Base-Lability | Enrichment protocols | Use of neutral pH buffers for elution helps preserve the modification. | nih.govacs.org |

Molecular and Cellular Functions of Arginine Adp Ribose

Impact on Protein Conformation and Structural Dynamics

The attachment of the sizable and negatively charged ADP-ribose group to an arginine residue can induce considerable changes in a protein's conformation and dynamics. nih.gov Unlike the positively charged arginine, the introduced ADP-ribose carries two negatively charged phosphate (B84403) moieties, leading to a notable shift in the local electrostatic environment. nih.govnih.gov This alteration in charge and the sheer size of the modification, equivalent to about five amino acids, can lead to conformational rearrangements within the target protein. nih.govresearchgate.net The accessibility of arginine residues for ADP-ribosylation can itself be influenced by the protein's existing conformation or its interactions with other molecules. nih.gov For instance, proteins like integrins undergo significant conformational changes upon ligand binding, which could either expose or conceal potential arginine ADP-ribosylation sites. nih.gov

Modulation of Protein-Protein Interactions and Affinity

A primary consequence of arginine ADP-ribosylation is the modulation of protein-protein interactions. The addition of the bulky ADP-ribose moiety can sterically hinder the interaction between the modified protein and its binding partners. nih.govnih.gov This steric blockade is a common mechanism for inactivating protein function. Conversely, the ADP-ribose group can also create a novel docking site for proteins that contain specific ADP-ribose binding domains, thereby facilitating new protein-protein interactions and potentially activating new signaling pathways. nih.gov The effect of this modification can be either activating or inactivating, depending on the specific protein and the context of the interaction. nih.gov

Regulation of Specific Protein Substrates

Arginine ADP-ribosylation plays a crucial role in regulating the function of cytoskeletal proteins. A well-documented example is the toxin-catalyzed ADP-ribosylation of actin at arginine-177, which sterically blocks actin polymerization, leading to the disorganization of the cytoskeleton. nih.govnih.govresearchgate.net Similarly, the intermediate filament protein desmin can be ADP-ribosylated by muscle ADP-ribosyltransferase, which has been shown to inhibit its assembly in vitro. nih.gov These modifications highlight how arginine ADP-ribosylation can directly impact the structural integrity and dynamics of the cytoskeleton. mdpi.com

G-proteins are key targets of arginine ADP-ribosylation, particularly by bacterial toxins like cholera toxin. Cholera toxin catalyzes the ADP-ribosylation of an arginine residue on the Gsα subunit of heterotrimeric G-proteins. youtube.com This modification locks the Gsα subunit in its active, GTP-bound state, leading to the continuous stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP levels, which disrupts cellular signaling. youtube.com Another example involves the ADP-ribosylation factor (Arf) family of small GTPases, which were named for their ability to stimulate cholera toxin-mediated ADP-ribosylation of Gsα. cytoskeleton.com Furthermore, the nucleotide-gated P2X7 ion channel is activated by ADP-ribosylation at arginine-125, which is located near the ligand-binding site and causes channel gating. nih.govnih.gov

Arginine ADP-ribosylation has emerged as a significant regulator of immune function. Human neutrophil peptide-1 (HNP-1), a type of α-defensin, can be ADP-ribosylated by the arginine-specific ADP-ribosyltransferase ART1 at arginines 14 and 24. nih.gov This modification has been shown to abolish the antimicrobial and cytotoxic activities of HNP-1. nih.govplos.org Interestingly, the subsequent non-enzymatic conversion of ADP-ribosylated arginines to ornithine residues restores the antibacterial activity of HNP-1 while its cytotoxicity remains suppressed. nih.gov

Interferon-gamma (IFN-γ), a critical cytokine in the immune response, is another target of arginine ADP-ribosylation. nih.govresearchgate.net The shed form of the murine T-cell surface enzyme ARTC2.2 can ADP-ribosylate IFN-γ at arginine-128. nih.gov This modification inhibits the ability of IFN-γ to bind to its receptor and subsequently blocks its signaling functions, such as the induction of STAT1 phosphorylation in macrophages. nih.gov This regulatory mechanism can be reversed by ADP-ribosylarginine hydrolase 1 (ARH1), which removes the ADP-ribose group and restores IFN-γ activity. nih.gov

Histones, the core components of chromatin, are subject to arginine ADP-ribosylation, which plays a role in regulating chromatin structure and function. spandidos-publications.comcusabio.com Both core histones (H2A, H2B, H3, and H4) and the linker histone H1 can be mono-ADP-ribosylated on arginine residues. spandidos-publications.com This modification can influence other post-translational modifications on histones. For example, mono-ADP-ribosylation of arginine-34 on histone H1 can inhibit the cAMP-dependent phosphorylation of a nearby serine residue. spandidos-publications.com In colon carcinoma cells, mono-ADP-ribosylation of histone H3 at arginine-117 has been shown to promote cell proliferation by enhancing the interaction with the acetyltransferase p300, leading to increased acetylation of β-catenin and upregulation of c-myc and cyclin D1. nih.gov The addition of the bulky, negatively charged ADP-ribose group to histones can lead to chromatin relaxation, making the DNA more accessible for processes like DNA repair. cusabio.comfrontiersin.org

Interactive Data Tables

Table 1: Impact of Arginine(ADP-ribose) on Protein Function

| Protein | Site of Modification | Functional Outcome | Mechanism |

|---|---|---|---|

| Actin | Arginine-177 | Inhibition of polymerization | Steric hindrance nih.govnih.gov |

| Desmin | Not specified | Inhibition of assembly | Not specified nih.gov |

| Gsα subunit | Arginine | Constitutive activation | Trapping in GTP-bound state youtube.com |

| P2X7 ion channel | Arginine-125 | Channel gating/activation | Conformational change nih.govnih.gov |

| HNP-1 (α-defensin) | Arginine-14, Arginine-24 | Abolished antimicrobial and cytotoxic activity | Not specified nih.govplos.org |

| IFN-γ | Arginine-128 | Inhibition of signaling | Blocked receptor binding nih.gov |

| Histone H3 | Arginine-117 | Promotion of cell proliferation | Enhanced interaction with p300 nih.gov |

Characterization of Other Identified Physiological Substrates

The identification and characterization of physiological substrates for arginine(ADP-ribose) modification are critical to understanding the breadth of its regulatory functions. While the portfolio of known substrates is continually expanding, research has illuminated several key proteins whose functions are modulated by this post-translational modification. These substrates are often involved in fundamental cellular processes, indicating the significance of arginine ADP-ribosylation in maintaining cellular homeostasis.

One of the well-characterized substrates is the intermediate filament protein desmin . In skeletal muscle cells, desmin is subject to ADP-ribosylation on arginine residues by an endogenous arginine-specific mono(ADP-ribosyl)transferase. nih.gov This modification is believed to be an important regulatory mechanism during myogenic differentiation. nih.gov The presence of ADP-ribosylated desmin in developing muscle cells suggests a role in the dynamic reorganization of the cytoskeleton during cell development and maturation. nih.gov

Another important class of substrates includes antimicrobial peptides, such as human neutrophil peptide-1 (HNP-1) and human β-defensin-1 (HBD1) . plos.org These peptides are crucial components of the innate immune system. In vitro studies have demonstrated that bacterial toxins with arginine-specific ADP-ribosyltransferase activity, such as cholera toxin (CT) and heat-labile enterotoxin (LT), can modify HNP-1 and HBD1. plos.org This modification may represent a mechanism by which pathogenic bacteria can evade the host's innate immune response by altering the function of these key antimicrobial effectors. plos.org

The table below summarizes key physiological substrates of Arginine(ADP-ribose) and the functional consequences of their modification.

| Substrate | Modifying Enzyme (Example) | Cellular Context | Functional Consequence of ADP-ribosylation |

| Desmin | Endogenous mono(ADP-ribosyl)transferase | Skeletal muscle cells | Regulation of myogenic differentiation nih.gov |

| Human Neutrophil Peptide-1 (HNP-1) | Cholera Toxin (CT), Heat-Labile Enterotoxin (LT) | Innate immunity | Potential bacterial immune evasion plos.org |

| Human β-defensin-1 (HBD1) | Cholera Toxin (CT), Heat-Labile Enterotoxin (LT) | Innate immunity | Potential bacterial immune evasion plos.org |

| Gsα | Cholera Toxin | G protein signaling | Activation of adenylyl cyclase nih.gov |

Involvement in Diverse Cellular Signaling Pathways

Arginine(ADP-ribose) modification is increasingly recognized as a pivotal regulatory mechanism in a multitude of cellular signaling pathways. This post-translational modification can influence the progression of signaling cascades by altering protein function, localization, and interaction with other molecules.

Contributions to Cellular Stress Response Mechanisms

Arginine(ADP-ribose) plays a significant role in the cellular response to various stressors, including DNA damage and oxidative stress. Poly(ADP-ribose) polymerases (PARPs) are key enzymes that catalyze the formation of poly(ADP-ribose) chains on target proteins, including on arginine residues, in response to DNA strand breaks. nih.govoup.com This modification at the sites of DNA damage serves as a scaffold to recruit DNA repair machinery, thereby facilitating the restoration of genomic integrity. nih.govoup.com The rapid synthesis and subsequent degradation of these ADP-ribose polymers are crucial for an efficient DNA damage response. nih.gov

In the context of oxidative stress, the enzyme ATE1, an arginyl-tRNA transferase, is implicated in the cellular stress response. eurekalert.org ATE1 is sensitive to oxygen and its activity is enhanced by binding iron-sulfur clusters, suggesting a role in moderating the cell's response to oxidative stress by flagging misfolded proteins for degradation. eurekalert.org

Roles in Innate and Adaptive Immune Signaling

The modification of proteins with Arginine(ADP-ribose) is a key event in the regulation of both innate and adaptive immunity. nih.gov In the innate immune system, the ADP-ribosylation of antimicrobial peptides like HNP-1 by bacterial toxins can impair their function, potentially allowing pathogens to evade the initial immune defense. plos.org Furthermore, ADP-ribosylation can modulate the activity of immune receptors. For instance, the ADP-ribosylation of Fcγ receptors on microglial cells can inhibit IgG-mediated phagocytosis. nih.gov

In adaptive immunity, arginine metabolism itself is closely linked to the control of immune responses. frontiersin.org Dendritic cells, which are crucial for initiating adaptive immune responses, utilize arginine metabolism to shape T cell activation and differentiation. frontiersin.org The ADP-ribosylation of key signaling molecules within lymphocytes can influence their development, activation, and function, thereby tailoring the adaptive immune response to specific threats. nih.gov For example, the ADP-ribosylation of IFN-γ at arginine 128 has been shown to inhibit its signaling function. frontiersin.org

Regulation of Cellular Proliferation and Growth Control

The reversible nature of Arginine(ADP-ribose) modification provides a dynamic mechanism for controlling cellular proliferation and growth. A key enzyme in this process is ADP-ribosylarginine hydrolase 1 (ARH1) , which removes mono-ADP-ribose from arginine residues. nih.govnih.gov Studies have shown that the absence of functional ARH1 is associated with increased rates of cell proliferation and a higher incidence of spontaneous tumor development, including lymphomas and adenocarcinomas. nih.govnih.govaacrjournals.org This indicates that proper regulation of protein ADP-ribosylation levels by ARH1 is essential for suppressing cancer. nih.govnih.gov Dysregulation of this pathway, leading to an accumulation of ADP-ribosylated proteins, can contribute to uncontrolled cell growth and tumorigenesis. nih.gov

The table below illustrates the impact of ARH1 status on cellular proliferation and tumor formation.

| ARH1 Status | Cellular Proliferation Rate | Tumor Incidence |

| Wild-type (ARH1+/+) | Normal | Low |

| Knockout (ARH1-/-) | Increased | High |

| Heterozygous (ARH1+/-) with loss of heterozygosity | Increased | High |

Mechanisms in Metabolic Pathway Modulation

Arginine(ADP-ribose) modification is emerging as a regulator of cellular metabolism, particularly in the context of carbohydrate metabolism. mdpi.com This post-translational modification can directly impact the activity of key enzymes and regulatory proteins within metabolic pathways. mdpi.com The consumption of NAD+ during the ADP-ribosylation process also has a significant impact on intracellular NAD+ homeostasis, which is a critical coenzyme in numerous metabolic redox reactions. mdpi.com

While the specific targets and mechanisms are still being elucidated, it is clear that ADP-ribosylation provides a layer of regulatory control over metabolic networks, allowing cells to adapt their energy production and biosynthetic pathways in response to changing environmental and physiological conditions. mdpi.com The reversible nature of this modification allows for rapid adjustments in metabolic flux. nih.gov

Methodological Approaches for the Research of Arginine Adp Ribose

Advanced Detection and Quantification Techniques

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the identification and quantification of Arginine(ADP-ribose) modifications. oup.com This powerful analytical technique allows for the precise mapping of modification sites on proteins and can provide quantitative data on the extent of modification under different cellular conditions. However, the analysis of ADP-ribosylated peptides, particularly those modified on arginine, presents unique challenges due to the labile nature of the modification and the complex fragmentation patterns observed in tandem mass spectrometry (MS/MS). nih.govacs.org

The accurate localization of the ADP-ribose moiety on arginine residues within a peptide sequence necessitates the use of advanced fragmentation techniques in tandem mass spectrometry. nih.gov Different fragmentation methods induce cleavage at different bonds within the peptide and the modification, providing complementary information for confident site assignment.

Higher-energy collisional dissociation (HCD) is a commonly employed fragmentation method that results in the fragmentation of both the peptide backbone and the ADP-ribose moiety. nih.govacs.orgnih.gov A key characteristic of HCD spectra of Arginine(ADP-ribose) peptides is the relative stability of the bond between the ADP-ribose and the arginine side chain. nih.govacs.org The primary cleavage often occurs within the guanidinium (B1211019) group of the modified arginine, leading to the formation of an ADP-ribosylated carbodiimide (B86325) and an ornithine residue in place of the original arginine. nih.govacs.org

Electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) are non-ergodic fragmentation methods that are particularly well-suited for the analysis of labile post-translational modifications. nih.govmdpi.com These techniques preferentially cleave the peptide backbone while leaving the fragile bond between the ADP-ribose and the arginine intact. nih.gov This results in the generation of c- and z-type fragment ions that retain the full mass of the modification, thereby facilitating unambiguous site localization. nih.gov The combination of HCD with ETD (EThcD) can provide a more comprehensive fragmentation pattern, further increasing the confidence in site identification. mdpi.comnih.gov

| Fragmentation Method | Principle | Advantages for Arginine(ADP-ribose) Analysis | Disadvantages for Arginine(ADP-ribose) Analysis |

| HCD | Collisional activation | Provides peptide backbone and modification fragmentation. Relatively stable Arg-ADPr bond. | Can lead to complex spectra. |

| ETD/ECD | Electron-based dissociation | Preserves the labile Arg-ADPr bond. Generates c- and z-ions for clear site localization. | Can be less efficient for doubly charged precursor ions. |

| EThcD | Combination of ETD and HCD | Provides comprehensive fragmentation information from both methods. | Increased instrument complexity and analysis time. |

The fragmentation of the ADP-ribose moiety during MS/MS analysis generates a series of characteristic "diagnostic" or "marker" ions. nih.govnih.gov These ions serve as a signature for the presence of an ADP-ribosylated peptide, even if the peptide backbone fragmentation is poor. Commonly observed diagnostic ions include those corresponding to adenine (B156593) (m/z 136.06), adenosine (B11128), AMP, and ADP. nih.govbiorxiv.org The presence of these ions in an MS/MS spectrum can trigger further fragmentation events (MS³) or specialized data acquisition strategies to confirm the identity of the modified peptide. nih.gov

Bioinformatic analysis of the large datasets generated by proteomics experiments is crucial for the identification and validation of Arginine(ADP-ribose) sites. ebi.ac.uk Specialized search algorithms and software are required to account for the mass shift of the modification (541.06 Da) and the complex fragmentation patterns. nih.govnih.gov Computational tools like ADPredict have been developed to predict potential ADP-ribosylation sites based on physicochemical and structural properties of proteins. oup.comoup.com Furthermore, bioinformatic strategies such as RiboMaP have been developed to specifically annotate and score the unique fragment ions (m-ions and p-ions) generated from ADP-ribosylated peptides, improving the confidence of spectral annotation. frontiersin.org

Despite the advancements in MS technology, the characterization of Arginine(ADP-ribose) remains challenging. The labile nature of the N-glycosidic bond between the ribose and the guanidinium group of arginine can lead to the loss of the modification during sample preparation and MS analysis. nih.govacs.org The large and complex structure of the ADP-ribose moiety can also suppress the ionization of the peptide and lead to complex fragmentation spectra that are difficult to interpret. nih.govacs.org Furthermore, the substoichiometric nature of most post-translational modifications, including Arginine(ADP-ribose), often necessitates enrichment strategies prior to MS analysis to detect the modified peptides. nih.gov

Immunological methods, primarily utilizing specific antibodies, offer a complementary approach to mass spectrometry for the detection and analysis of Arginine(ADP-ribose). The development of antibodies that specifically recognize the Arginine(ADP-ribose) modification has been a significant goal in the field. nih.gov However, generating highly specific antibodies has proven to be challenging, with many early antibodies exhibiting cross-reactivity with other forms of ADP-ribosylation or with the ADP-ribose moiety itself. nih.gov

Recent advances have led to the development of more specific anti-ADP-ribosylarginine antibodies. nih.gov These antibodies can be used in a variety of immunoassays, including:

Immunoprecipitation (IP): To enrich for Arginine(ADP-ribose) modified proteins from complex mixtures for subsequent identification by mass spectrometry or for functional studies. acs.org

Immunofluorescence (IF): To visualize the subcellular localization of proteins modified with Arginine(ADP-ribose).

A powerful approach involves the combined use of an anti-ADP-ribosylarginine antibody and ADP-ribosylarginine hydrolase (AAH), an enzyme that specifically cleaves the Arginine(ADP-ribose) linkage. nih.govdaneshyari.com The disappearance of a signal after treatment with AAH provides strong evidence for the specificity of the antibody and the presence of an Arginine(ADP-ribose) modification. nih.govdaneshyari.com Recombinant antibody-like ADP-ribose binding proteins, which utilize naturally occurring ADP-ribose binding domains, have also been developed as alternative reagents for the detection and enrichment of ADP-ribosylated proteins. nih.gov

Radiometric and biochemical assays are fundamental for studying the activity of enzymes that catalyze or reverse Arginine(ADP-ribose) modification, namely ADP-ribosyltransferases (ARTs) and ADP-ribosylarginine hydrolases (AAHs).

Radiometric assays often employ radioactively labeled NAD+, such as [³²P]-NAD+, as a substrate for ARTs. nih.gov The transfer of the radiolabeled ADP-ribose to a protein substrate can be detected and quantified by autoradiography after separation of the proteins by SDS-PAGE. nih.gov This method provides a highly sensitive means to measure ART activity and to identify potential substrates in vitro.

Biochemical assays offer non-radioactive alternatives for studying Arginine(ADP-ribose). These assays can be based on:

NAD+ Analogs: The use of modified NAD+ analogs, such as etheno-NAD+ or biotin-NAD+, allows for the detection of ADP-ribosylation through fluorescence or streptavidin-based chemiluminescence, respectively. nih.gov

Capillary Electrophoresis: This technique can be used to separate and quantify the product of the ADP-ribosylation reaction, ADP-ribosylarginine, providing a measure of ART activity. nih.gov

Coupled Enzyme Assays: The activity of AAHs can be measured by coupling the release of ADP-ribose to subsequent enzymatic reactions that produce a detectable signal.

These assays are crucial for characterizing the kinetics and substrate specificity of the enzymes involved in Arginine(ADP-ribose) metabolism and for screening for potential inhibitors.

Mass Spectrometry-Based Proteomics for Site Identification and Quantitative Analysis

Chemical Biology and Synthetic Approaches

Chemical biology and synthetic approaches have become indispensable in the study of arginine(ADP-ribose). These methods allow for the precise construction of modified peptides and proteins, as well as the development of molecular tools to probe and control the enzymes involved in ADP-ribosylation.

Chemoenzymatic and Chemical Synthesis of Arginine-ADP-ribosylated Peptides and Proteins

The synthesis of arginine-ADP-ribosylated peptides and proteins is crucial for detailed biochemical and structural studies. Both chemoenzymatic and purely chemical strategies have been developed to achieve this.

Chemoenzymatic synthesis combines the specificity of enzymes with the flexibility of chemical methods. A powerful chemoenzymatic approach involves the use of ADP-ribosyltransferases (ARTs) to modify synthetic peptides containing a target arginine residue. For instance, researchers have utilized enzymes like PARP1 in combination with HPF1 to mono- or poly-ADP-ribosylate synthetic peptides at specific serine sites, which can then be ligated to a larger protein scaffold. nih.govacs.org While this example highlights serine modification, similar principles can be applied to arginine-specific ARTs.

Total chemical synthesis offers a route to produce homogeneously modified proteins with a native arginine linkage, something that can be challenging to achieve through biological expression systems. nih.gov A notable methodology involves a solid-phase peptide synthesis (SPPS) approach. nih.govacs.orgresearcher.life In this strategy, an ornithine residue is incorporated into the peptide chain at the desired modification site. nih.govacs.org The side chain of ornithine is then chemically converted to an arginine-like structure bearing the ADP-ribose moiety. This on-resin guanidinylation is followed by phosphorylation and the addition of adenosine monophosphate to complete the ADP-ribose structure. nih.govacs.org This method has been successfully used to synthesize ubiquitin modified with ADP-ribose on different arginine residues (Arg42, Arg54, Arg72, and Arg74), providing valuable reagents to study the activity and selectivity of enzymes that process these modifications. acs.orgresearcher.liferesearchgate.net

| Synthesis Method | Description | Key Features | Example Application |

| Chemoenzymatic Synthesis | Combines enzymatic ADP-ribosylation with chemical ligation techniques. | High specificity of enzymatic modification. | Synthesis of ADP-ribosylated histones to study chromatin structure. nih.govacs.org |

| Total Chemical Synthesis | Stepwise chemical construction of the modified peptide or protein on a solid support. | Allows for precise control over the modification site and production of homogeneous material. | Synthesis of ubiquitin ADP-ribosylated at specific arginine residues (Arg42, Arg54, Arg72, Arg74). acs.orgresearcher.liferesearchgate.net |

Design and Application of Chemical Probes and Enzyme Inhibitors

Chemical probes and enzyme inhibitors are vital tools for elucidating the roles of arginine ADP-ribosylation in cellular processes.

Chemical Probes: These are molecules designed to detect, label, and identify ADP-ribosylated proteins. An example includes the development of alkyne-tagged probes that can be metabolically incorporated into cells. rsc.orgnih.gov These probes are converted into NAD+ analogues, which are then used by ADP-ribosyltransferases to modify target proteins. nih.gov The alkyne tag allows for the subsequent attachment of a reporter molecule, such as biotin (B1667282) or a fluorescent dye, via click chemistry, enabling the enrichment and identification of ADP-ribosylated proteins. rsc.orgnih.gov

Enzyme Inhibitors: Small molecule inhibitors of ADP-ribosyltransferases are critical for studying the functional consequences of blocking this modification. nih.gov A wide range of inhibitors have been developed, many of which are analogues of nicotinamide (B372718), a product of the ADP-ribosylation reaction. researchgate.net For example, compounds like 3-aminobenzamide (B1265367) have been widely used, although more potent and specific inhibitors have since been discovered. researchgate.net Structure-based design has led to the development of selective inhibitors for specific ARTs. nih.govacs.org For instance, a class of inhibitors based on a 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide scaffold has been optimized to achieve selectivity for ARTD3. nih.govacs.org These inhibitors are invaluable for dissecting the specific functions of individual enzymes in complex biological systems. nih.gov

| Tool | Class | Mechanism of Action | Application |

| Chemical Probe | Alkyne-tagged NAD+ precursor (e.g., 6Yn-ProTide-Ad) | Metabolically converted to an NAD+ analogue and incorporated by ARTs onto target proteins. The alkyne tag allows for subsequent detection. | Identification and enrichment of intracellular ADP-ribosylated proteins. rsc.orgnih.gov |

| Enzyme Inhibitor | 4-amino-1,8-naphthalimide | Potent inhibitor of poly(ADP-ribose) synthetase. researchgate.net | In vitro studies of ADP-ribosylation. researchgate.net |

| Enzyme Inhibitor | Quinazolinone derivatives | Selective inhibition of specific ARTDs (e.g., ARTD3) through structure-based design. nih.govacs.org | Dissecting the function of individual ART enzymes. nih.govacs.org |

| Enzyme Inhibitor | Acylated amino benzamides | Inhibition of mono-ADP-ribosyltransferases with varying potency. nih.gov | Screening for selective inhibitors of mARTs like ARTD10. nih.gov |

Genetic and Molecular Biology Strategies

Genetic and molecular biology techniques provide powerful means to investigate the function of the enzymes that catalyze and reverse arginine ADP-ribosylation in a cellular and organismal context.

Gene Editing and Knockout Models for Enzyme Functional Studies

Manipulating the genes encoding ADP-ribosyltransferases in cells and model organisms is a direct way to probe their function.

Gene Editing: Technologies like CRISPR-Cas9 have been employed to create knockout human cell lines for specific ADP-ribosyltransferases, such as PARP1 and PARP2. abcam.commdpi.com By comparing these knockout cells to their wild-type counterparts, researchers can investigate the role of these enzymes in various cellular processes, including DNA repair. mdpi.com For example, studies using PARP1 knockout cells have provided insights into its role in the base excision repair pathway. mdpi.com Furthermore, gene editing has been used to harness bacterial toxins that append ADP-ribosyl moieties to DNA, creating novel tools for precision genome editing. biorxiv.orgnih.gov

Knockout Models: The generation of knockout mice has been instrumental in understanding the physiological roles of ADP-ribosyltransferases. For instance, double-knockout mice lacking the ecto-enzymes ART2.1 and ART2.2 were created to study their function in the immune system. nih.govnih.gov These mice showed that T cells lacking these enzymes were resistant to NAD-induced cell death, demonstrating the essential role of ART2 in regulating T-cell functions. nih.govnih.gov Such models are invaluable for studying the in vivo consequences of ablating specific ADP-ribosylation events.

| Model System | Gene(s) Targeted | Key Findings | Reference |

| Human Cell Line (HEK293FT) | PARP1 | Elucidated the influence of PARP1 on base excision repair reactions. | mdpi.com |

| Human Cell Line (HEK-293T) | PARP2 | Creation of a tool for studying the specific functions of PARP2. | abcam.com |

| Mouse Model | ART2.1 and ART2.2 | Demonstrated the essential role of these ectoenzymes in NAD-mediated T-cell apoptosis and regulation. | nih.govnih.gov |

Recombinant Protein Expression and Purification for In Vitro Biochemical Characterization

To perform detailed biochemical and structural analyses of ADP-ribosyltransferases, it is necessary to produce large quantities of pure, active protein.

Recombinant Protein Expression: The genes encoding these enzymes are often cloned into expression vectors and introduced into host systems, most commonly bacteria like E. coli. biorxiv.org This allows for the overexpression of the desired protein. In some cases, proteins are expressed with affinity tags (e.g., GFP-tag) in eukaryotic cell lines, such as HEK293T, and then purified. biorxiv.org

Purification: Following expression, the cells are lysed, and the target protein is purified from the complex mixture of cellular components. Affinity chromatography is a common and effective method. For example, proteins can be engineered with a tag that binds to a specific resin, allowing for their selective capture and subsequent elution. More recently, the discovery that macrodomains bind selectively to ADP-ribose has been exploited. pnas.org These domains can be used as affinity baits to purify not only the enzymes but also their ADP-ribosylated substrates. pnas.org The purified, active enzymes are then used in a variety of in vitro assays to characterize their substrate specificity, catalytic mechanism, and to screen for inhibitors. biorxiv.org

Structural Biology of Arginine Adp Ribose and Associated Proteins

Crystallographic and Cryo-EM Analysis of ADP-ribosylarginine Hydrolases (e.g., ARH1, ARH3)

ADP-ribosylhydrolases (ARHs) are essential enzymes that reverse ADP-ribosylation, thereby regulating the cellular levels of this modification. The human genome encodes three ARH family members: ARH1, ARH2, and ARH3. ARH1 is specifically known to hydrolyze ADP-ribose attached to arginine residues (MARylation) cambridge.orguniprot.orgresearchgate.netresearchgate.netnih.gov. ARH3, on the other hand, exhibits a broader substrate specificity, capable of hydrolyzing poly(ADP-ribose) (PAR), serine-linked mono-ADP-ribosylation (Ser-MARylation), and O-acetyl-ADP-ribose (OAADPr) researchgate.netresearchgate.netnih.govuniprot.orgcambridge.orgnih.gov. Structural studies, primarily through X-ray crystallography, have provided detailed insights into the architecture of ARH1 and ARH3, revealing conserved active site features and substrate-binding mechanisms. Crystal structures of ARH1 (e.g., PDB ID: 6g28) and ARH3 (e.g., PDB ID: 6d36) have been determined, often in complex with ADP-ribose and essential metal cofactors researchgate.netresearchgate.netnih.gov.

The active sites of both ARH1 and ARH3 are characterized by the presence of a binuclear metal-binding site, typically coordinated by two magnesium ions (Mg²⁺) per subunit cambridge.orguniprot.orgresearchgate.netresearchgate.netuniprot.orgnih.govnih.govmdpi.comresearchgate.net. These Mg²⁺ ions are indispensable for enzyme activity, playing critical roles in both ADP-ribose binding and catalysis cambridge.orgnih.govnih.govmdpi.comresearchgate.netdigitellinc.com.

In ARH1, key residues involved in coordinating Mg²⁺ and binding ADP-ribose include Glu25, Ser54, Asp55, Asp56, Asp302, Asp304, and Ser305 mdpi.com. ARH3 features a similar catalytic core, with critical residues such as Glu41, Thr76, Asp77, Asp78, Asp314, Asp316, and Thr317 implicated in cofactor coordination and substrate interaction uniprot.orgcambridge.orgnih.govnih.govmdpi.comdigitellinc.com. These acidic residues, along with coordinated water molecules, form the octahedral coordination spheres for the Mg²⁺ ions nih.govdigitellinc.com. Structural analyses of ARH3 suggest that its two Mg²⁺ ions, termed MgA and MgB, have distinct roles: MgB is crucial for specific substrate binding, while MgA is essential for precisely aligning substrates for catalysis digitellinc.com. A notable feature of ARH3's active site is a "glutamate flap" formed by residues around Glu-41, which obstructs substrate access to the active site in the unliganded, "closed" state uniprot.orgcambridge.orgresearchgate.net.

The catalytic mechanism of ARH3 is intricately linked to significant conformational changes triggered by substrate binding. Upon interaction with its substrates, ARH3 undergoes a transition from a closed to an open conformation uniprot.orgcambridge.orgdigitellinc.comresearchgate.net. This dynamic process is mediated by the repositioning of the Glu-41 flap, which moves out of the active site, thereby widening the substrate-binding channel and facilitating the precise positioning of the scissile ADP-ribose linkage for hydrolysis uniprot.orgcambridge.orgresearchgate.net. Different ligands can induce distinct conformational states; for instance, while ADP-ribose, PAR dimers, and meADPr lead to a closed conformation in ARH3, other ligands like H2BS7mar and α-NAD⁺ can induce an open state by displacing specific loops and helices researchgate.net. These conformational dynamics are crucial for ARH3's ability to recognize and process its diverse range of substrates, highlighting the enzyme's adaptability and regulatory mechanisms digitellinc.com.

Structural Insights into Arginine ADP-ribosyltransferases (ARTs) and Substrate Recognition

ADP-ribosyltransferases (ARTs) are responsible for catalyzing the transfer of an ADP-ribose moiety from NAD⁺ to target proteins, a process fundamental to cellular signaling and pathogenesis unt.edumdpi.comoup.comd-nb.infomdpi.comnih.govnih.gov. While eukaryotic ARTs modify various amino acid residues, including arginine, many bacterial toxins also function as ARTs, targeting arginine or other residues to disrupt host cell functions unt.eduoup.comd-nb.infomdpi.comfrontiersin.org. Structural studies of ARTs, particularly in complex with their substrates, have illuminated the molecular basis of their specificity.

A key structural element involved in substrate recognition across many ARTs is the "ADP-ribosylating turn–turn" (ARTT) loop unt.edumdpi.comnih.govmdpi.compnas.orgebi.ac.ukpnas.orgpnas.org. This conserved motif, typically characterized by an amino acid sequence X-X-ϕ-X-X-E/Q-X-E (where ϕ is an aromatic residue), plays a pivotal role in identifying and binding the target amino acid residue on the substrate protein mdpi.comebi.ac.uk. For instance, in Clostridium perfringens ι-toxin (Ia), a glutamate (B1630785) residue within the ARTT loop (Glu-378) directly interacts with the target arginine residue (Arg-177) of actin, facilitating the transfer of ADP-ribose mdpi.commdpi.compnas.org. Similarly, the C3 exoenzyme utilizes a glutamine in its ARTT loop to recognize and modify asparagine residues on Rho proteins mdpi.commdpi.com. Structural analyses of complexes such as Ia-actin and C3-RhoA have been instrumental in elucidating these specific recognition mechanisms and the catalytic cascade, which involves NAD⁺ cleavage, formation of an oxocarbenium ion intermediate, and nucleophilic attack by the target residue, often described by a "strain-alleviation model" mdpi.comnih.govpnas.orgpnas.org.

Structural Basis of Arginine(ADP-ribose) Recognition by "Reader" Domain-Containing Proteins

While the primary focus of structural studies has often been on the enzymes that modify or reverse ADP-ribosylation, proteins containing "reader" domains are also crucial for interpreting the ADP-ribosylation signal. Macrodomains represent a prominent class of such reader modules, known for their ability to bind ADP-ribosylated moieties nih.govmdpi.comfrontiersin.org. These domains are involved not only in recognizing ADP-ribosylation but also, in some cases, in hydrolyzing specific ADP-ribose linkages, thereby acting as "erasers" of the modification nih.gov.

Structural investigations of macrodomain-containing proteins, such as MacroD1, MacroD2, and TARG1, in complex with ADP-ribosylated substrates, reveal the molecular basis for their recognition capabilities nih.gov. These studies typically highlight specific interactions between the macrodomain and the ribose and phosphate (B84403) groups of the ADP-ribose moiety. While direct structural evidence for specific "reader" domains exclusively recognizing arginine-ADP-ribose is less extensively detailed in the immediate search results compared to the enzymatic partners, the general principle involves the formation of hydrogen bonds and electrostatic interactions within a binding pocket tailored to accommodate the ADP-ribosyl modification. These interactions are critical for recruiting downstream effector proteins or for initiating the hydrolytic removal of the ADP-ribose group.

Mechanistic Implications of Arginine Adp Ribose in Biological Processes and Disease Models

Role in Cancer Pathogenesis: Molecular Mechanisms and Dysregulation

Arginine ADP-ribosylation is a post-translational modification that plays a complex role in cancer biology. The dysregulation of enzymes that add or remove ADP-ribose from arginine residues can significantly impact cellular processes such as proliferation, DNA repair, and cell death, thereby contributing to tumorigenesis. nih.govnih.gov

The enzyme ADP-ribosylarginine hydrolase 1 (ARH1) is a key regulator of this process, responsible for cleaving mono-ADP-ribose from arginine residues on cellular proteins. nih.gov Studies have shown that ARH1 acts as a tumor suppressor. In mouse models, the genetic deletion of ARH1 leads to an increased spontaneous development of lymphomas, adenocarcinomas, and metastases. nih.gov Furthermore, in heterozygous ARH1+/- mice that developed tumors, the remaining wild-type allele was often mutated or lost, highlighting the critical role of ARH1 in preventing cancer. nih.gov The loss of ARH1 function leads to an accumulation of ADP-ribosylated proteins, which can drive increased cell proliferation. nih.gov

Conversely, the enzymes that catalyze arginine ADP-ribosylation, the arginine-specific ADP-ribosyltransferases (ARTs), can also be dysregulated in cancer. For instance, in colon carcinoma, there is a positive correlation between the expression of Arginine-specific ADP-ribosyltransferase 1 (ART1) and Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. researchgate.net Both enzymes are found at higher levels in colon carcinoma tissues compared to normal colonic mucosa. researchgate.net Inhibition of ART1 has been shown to downregulate PARP-1 expression, suggesting a cooperative role in promoting tumor development. researchgate.netspandidos-publications.com

The table below summarizes key findings on the dysregulation of Arginine(ADP-ribose) related enzymes in cancer.

| Enzyme | Role in Cancer | Model/Cancer Type | Key Findings |

| ADP-ribosylarginine hydrolase 1 (ARH1/ADPRH) | Tumor Suppressor | Mouse models, Lung Cancer | Genetic deletion increases spontaneous tumor formation. nih.gov Decreased expression in lung cancer is associated with advanced disease and poor survival. aats.org |

| Arginine-specific ADP-ribosyltransferase 1 (ART1) | Promotes Tumorigenesis | Colon Carcinoma | Expression is positively correlated with PARP-1. researchgate.net Inhibition of ART1 can reduce PARP-1 expression and may induce apoptosis. researchgate.netspandidos-publications.com |

Contributions to Inflammatory Responses: Cellular and Molecular Basis

Arginine ADP-ribosylation and the broader process of ADP-ribosylation are deeply intertwined with the regulation of inflammatory responses. mdpi.comresearchgate.net This modification can influence the function of immune cells and the production of inflammatory mediators.

Poly(ADP-ribose) polymerases (PARPs), which are key enzymes in ADP-ribosylation, play a significant role in inflammation. mdpi.com PARP1, a well-studied member of this family, is activated in response to cellular stress and contributes to the development of various inflammatory disorders. mdpi.com In macrophages, key cells of the innate immune system, PARPs are implicated in sustaining a pro-inflammatory environment. mdpi.com

Extracellular poly(ADP-ribose) (PAR), which can be released from cells during tissue damage, can act as a pro-inflammatory signal. researchgate.net When taken up by macrophages, PAR can stimulate the release of cytokines such as TNF-α, MCP-1, and MIP-1α/β, which are hallmarks of innate immune activation. researchgate.net This suggests that PAR can function as a Damage-Associated Molecular Pattern (DAMP), alerting the immune system to tissue injury. researchgate.net

The ADP-ribosylation of specific proteins can also directly modulate inflammatory signaling pathways. For example, the ADP-ribosylation of interferon-gamma (IFN-γ), a critical cytokine in both innate and adaptive immunity, can regulate its signaling function. frontiersin.org The ectoenzyme ARTC2.2 can ADP-ribosylate IFN-γ on an arginine residue, which reduces its ability to induce STAT1 phosphorylation and subsequent gene expression in macrophages. frontiersin.org This modification is reversible by ADP-ribosylarginine hydrolase (ARH1), indicating a dynamic control mechanism for IFN-γ activity during an inflammatory response. frontiersin.org

The table below outlines the cellular and molecular basis of Arginine(ADP-ribose)'s contribution to inflammation.

| Molecule/Process | Cellular Context | Molecular Effect |

| Extracellular Poly(ADP-ribose) (PAR) | Macrophages | Acts as a DAMP, inducing the release of pro-inflammatory cytokines (TNF-α, MCP-1, etc.). researchgate.net |

| PARP1 Activation | Various immune cells | Contributes to the upregulation of inflammatory genes and can lead to a form of cell death called parthanatos. mdpi.comnih.gov |

| ADP-ribosylation of IFN-γ | T-cells, Macrophages | Reduces the potency of IFN-γ to activate STAT1 signaling, thereby modulating the inflammatory response. frontiersin.org |

Involvement in Neurodegeneration and Other Neurological Dysfunctions: Mechanistic Links

Emerging evidence points to a significant role for ADP-ribosylation, including arginine modification, in the pathogenesis of neurodegenerative diseases. researchgate.netsciencedaily.com Dysregulation of this post-translational modification can contribute to protein aggregation and neuronal cell death, which are characteristic features of many neurological disorders.

In the context of C9ORF72-related amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), arginine-rich dipeptide repeat proteins (R-DPRs) are known to be toxic. elsevierpure.com Poly(ADP-ribose) (PAR) has been shown to promote the toxicity of these R-DPRs. researchgate.netnih.gov Mechanistically, PAR can induce the condensation of R-DPRs into liquid droplets and promote the formation of stress granules, which are cellular aggregates that can become pathological. researchgate.netelsevierpure.com Furthermore, PAR can enhance the aggregation of other proteins implicated in neurodegeneration, such as TDP-43. researchgate.netnih.gov Loss of PAR, through inhibition of PARP enzymes, has been found to suppress neurodegeneration in models of c9ALS/FTD. elsevierpure.com

The importance of maintaining a balance in ADP-ribosylation is further underscored by the discovery of a human enzyme, terminal ADP-ribose protein glycohydrolase (TARG1), which removes ADP-ribose modifications from proteins. sciencedaily.com Genetic mutations in the gene encoding TARG1 have been identified in patients with a severe progressive neurodegenerative and seizure disorder. sciencedaily.com This finding suggests that the removal of ADP-ribose from proteins is as crucial as its addition for normal cellular function, and that a failure to do so can lead to neurodegeneration. sciencedaily.com

The accumulation of PAR has also been linked to a specific form of programmed cell death known as parthanatos, which is implicated in neurological damage. royalsocietypublishing.org This process involves the release of apoptosis-inducing factor (AIF) from the mitochondria, which then translocates to the nucleus to induce DNA fragmentation. mdpi.com

The following table summarizes the mechanistic links between Arginine(ADP-ribose) and neurodegeneration.

| Neurodegenerative Condition | Mechanistic Link | Key Molecules Involved |

| C9ORF72-related ALS/FTD | Promotion of toxic protein aggregation and stress granule formation. researchgate.netelsevierpure.com | Poly(ADP-ribose) (PAR), Arginine-rich dipeptide repeat proteins (R-DPRs), TDP-43. researchgate.netelsevierpure.comnih.gov |

| Hereditary Neurodegeneration | Impaired removal of ADP-ribose from proteins due to genetic mutation. sciencedaily.com | Terminal ADP-ribose protein glycohydrolase (TARG1). sciencedaily.com |

| General Neuronal Damage | Induction of programmed cell death (parthanatos). royalsocietypublishing.org | Poly(ADP-ribose) (PAR), Apoptosis-inducing factor (AIF). mdpi.com |

Pathogen-Host Interactions Mediated by Arginine ADP-ribosylation (e.g., Bacterial Toxin Action)

A classic example of the role of arginine ADP-ribosylation in disease is its exploitation by bacterial pathogens to manipulate host cell functions. plos.orgpnas.org Many pathogenic bacteria produce toxins that are ADP-ribosyltransferases (ARTs), which specifically target arginine residues on critical host proteins, leading to cellular dysfunction and disease. plos.orgnih.gov

Cholera toxin, produced by Vibrio cholerae, and the heat-labile enterotoxin from Escherichia coli are well-known examples. plos.org These toxins catalyze the ADP-ribosylation of an arginine residue on the alpha subunit of the stimulatory G protein (Gsα) in intestinal epithelial cells. nih.govroyalsocietypublishing.org This modification locks Gsα in its active, GTP-bound state, leading to the constitutive activation of adenylyl cyclase and a massive increase in intracellular cyclic AMP (cAMP). nih.gov The resulting efflux of ions and water causes the severe diarrhea characteristic of cholera. royalsocietypublishing.org

Another example is the iota-toxin from Clostridium perfringens and the C2 toxin from Clostridium botulinum. pnas.org These toxins target actin, a key component of the eukaryotic cytoskeleton. pnas.orgnih.gov They specifically ADP-ribosylate arginine-177 of G-actin, which prevents its polymerization into filaments. pnas.orgpnas.org This leads to the disorganization of the cytoskeleton and ultimately cell death. pnas.orgnih.gov

Pertussis toxin, from Bordetella pertussis, modifies a cysteine residue in a different family of G proteins, but other bacterial toxins also exhibit arginine specificity. nih.gov For instance, some arginine-specific ADP-ribosylating toxins can modify antimicrobial peptides called defensins, which are part of the innate immune response. plos.org The ADP-ribosylation of these defensins can reduce their antimicrobial activity, potentially representing an immune evasion strategy for pathogens. plos.org

The table below provides examples of bacterial toxins that utilize arginine ADP-ribosylation.

| Toxin | Bacterial Source | Host Target Protein | Cellular Effect |

| Cholera Toxin | Vibrio cholerae | Gsα protein | Constitutive activation of adenylyl cyclase, leading to ion and water efflux. nih.govroyalsocietypublishing.org |

| Heat-Labile Enterotoxin | Escherichia coli | Gsα protein | Similar to cholera toxin, causes diarrhea. plos.org |

| Iota-Toxin | Clostridium perfringens | Actin (Arginine-177) | Inhibition of actin polymerization, leading to cytoskeletal collapse and cell death. pnas.orgpnas.org |

| C2 Toxin | Clostridium botulinum | Actin (Arginine-177) | Inhibition of actin polymerization. nih.gov |

Analysis of Arginine(ADP-ribose) Homeostasis Imbalance in Pathological States

The maintenance of a balanced level of arginine ADP-ribosylation, or homeostasis, is crucial for normal cellular function. nih.gov This balance is controlled by the opposing activities of ADP-ribosyltransferases (ARTs) that add the modification and ADP-ribosylarginine hydrolases (ARHs) that remove it. royalsocietypublishing.org An imbalance in this homeostasis is increasingly recognized as a contributing factor to various pathological states, including cancer and infectious diseases. nih.govnih.gov

In the context of infectious diseases, the balance of ADP-ribosylation is also critical. Mice lacking ARH1 show an enhanced sensitivity to cholera toxin. royalsocietypublishing.org This is because the toxin-induced ADP-ribosylation of Gsα is not efficiently reversed in the absence of the hydrolase, leading to a more pronounced and prolonged pathological effect. royalsocietypublishing.org

The study of this homeostasis is an active area of research, with the development of new methods to detect and quantify ADP-ribosylation in cells and tissues being crucial for a better understanding of its role in disease. biorxiv.org

The table below summarizes the pathological states associated with an imbalance in Arginine(ADP-ribose) homeostasis.

| Pathological State | Nature of Imbalance | Key Consequence |

| Cancer (General) | Decreased removal of ADP-ribose (Loss of ARH1). nih.gov | Increased cell proliferation and spontaneous tumor development. nih.gov |

| Colorectal Cancer | Increased levels of mono-ADP-ribosylation. nih.gov | Enhanced tumor invasion. nih.gov |

| Infectious Disease (e.g., Cholera) | Decreased removal of ADP-ribose (Loss of ARH1). royalsocietypublishing.org | Increased sensitivity to bacterial toxins. royalsocietypublishing.org |

常见问题

Q. How can researchers reconcile discrepancies in reported enzymatic activities of PARP family members?

- Methodological Answer : Standardize assay conditions (e.g., pH, ionic strength, NAD⁺ concentration) across studies. Perform side-by-side comparisons of enzyme isoforms using purified recombinant proteins. Publish raw activity data and kinetic parameters to enable meta-analysis .

Literature & Knowledge Gaps

What frameworks (e.g., FINER criteria) ensure rigor in formulating research questions on arginine ADP-ribosylation?

Q. How can systematic reviews address gaps in understanding the evolutionary conservation of arginine ADP-ribosylation?

- Methodological Answer : Use tools like Research Rabbit to map literature networks across taxa. Perform phylogenetic analysis of ART sequences to identify conserved residues. Prioritize understudied organisms (e.g., extremophiles) for comparative functional studies .又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。